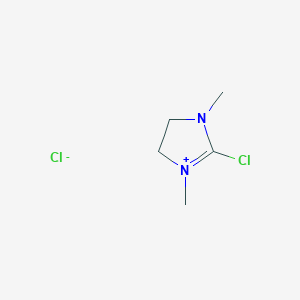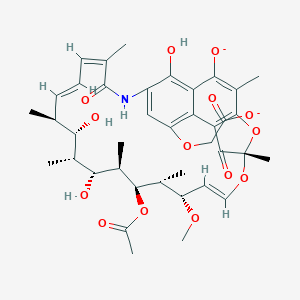
リファマイシンB
概要
説明
Rifamycin B is a semisynthetic antibiotic produced from Streptomyces mediterranei . It has a broad antibacterial spectrum, including activity against several forms of Mycobacterium . In susceptible organisms, it inhibits DNA-dependent RNA polymerase activity by forming a stable complex with the enzyme . It thus suppresses the initiation of RNA synthesis .
Synthesis Analysis
Rifamycin B is synthesized through a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 mediate, respectively, a unique C-O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B .
Molecular Structure Analysis
The molecular formula of Rifamycin B is C39H49NO14 . It is a carboxylic acid, an acetate ester, an organic heterotetracyclic compound, and a member of rifamycins . It is a conjugate acid of a rifamycin B (2-) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Rifamycin B are complex and involve a network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 mediate, respectively, a unique C-O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B .
Physical And Chemical Properties Analysis
Rifamycin B has a molecular weight of 755.8 g/mol . It is a carboxylic acid, an acetate ester, an organic heterotetracyclic compound, and a member of rifamycins .
科学的研究の応用
結核(TB)の治療
リファマイシンBは、TBとの闘いにおいて重要な抗生物質です。 RNAポリメラーゼ(RNAP)を阻害することにより、多くのグラム陽性菌およびグラム陰性菌に対して殺菌作用を示します。 このメカニズムは、特に多剤耐性株の場合、TBの治療に不可欠です .
多剤耐性菌との闘い
This compoundの抗生物質特性はTBに限定されません。 また、より幅広い多剤耐性菌にも効果があります。 これは、さまざまな細菌感染症に対する新しい治療法の開発において貴重なリソースとなっています .
人工関節感染症
This compoundは、しばしば人工関節感染症に関連する黄色ブドウ球菌バイオフィルムの併用治療において有効性を示しています。 他の抗生物質と組み合わせて作用する能力は、このような複雑な感染症に対する強力な選択肢となります .
抗生物質生産の最適化
This compoundの生産のための発酵環境の研究により、収率が向上しました。 科学者たちは、バランスの取れた培地成分濃度を特定することで、この重要な抗生物質の生産を高めることができました .
生合成経路の研究
This compoundの生産に関連する遺伝子クラスターは、50以上のオープンリーディングフレームを含むため、研究が盛んです。 この経路を理解することは、バイオテクノロジー的応用にとって重要であり、より効率的な生産方法につながる可能性があります .
酵素研究
This compoundオキシダーゼは、ジフェノールオキシダーゼの一種であり、酵素研究におけるその潜在的な用途が研究されています。 これは、そのような酵素が使用されるさまざまな産業プロセスに影響を与える可能性があります .
薬局方基準
This compoundは、薬局方の基準として、医薬品品質と一貫性を確保する上で重要な役割を果たしています。 これは、ヨーロッパ薬局方に記載されている試験の基準として機能します .
エイズ関連マイコバクテリア感染症
This compoundは、鳥型結核菌複合体によって引き起こされるエイズ関連マイコバクテリア感染症の治療におけるその用途により、ヘルスケアセクターにおいてますます重要になっています。 その構造の複雑さと有効性は、治療レジメンにおける重要な構成要素となっています .
Safety and Hazards
Rifamycin B should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Rifamycin B, like other members of the rifamycin family, primarily targets the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .
Mode of Action
Rifamycin B exerts its antibacterial effect by strongly binding to the RNAP . This binding inhibits RNA synthesis, particularly during the initiation phase of the process . The interaction involves stacking interactions between the naphthalene ring of Rifamycin B and the aromatic moiety in the polymerase .
Biochemical Pathways
The inhibition of RNAP by Rifamycin B affects the RNA synthesis pathway . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . The biosynthesis of Rifamycin B itself begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which forms part of the final naphthalene aromatic moiety in Rifamycin B .
Pharmacokinetics
It’s known that rifamycin b is poorly absorbed after oral administration, with 97% of the drug recovered primarily unchanged in feces . Rifamycin B’s maximum concentration (Cmax) in plasma occurs around 2 hours after ingestion, and its half-life is approximately 2.5–4 hours .
Result of Action
The primary result of Rifamycin B’s action is the inhibition of bacterial growth and proliferation . By inhibiting RNAP and, consequently, RNA synthesis, Rifamycin B prevents bacteria from producing essential proteins . This leads to bactericidal activity against many Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy of Rifamycin B can be influenced by various environmental factors. For instance, the β-barrel assembly machinery in bacteria plays a crucial role in restricting Rifamycin B from entering the cell . Additionally, cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism can modulate the killing efficacy of Rifamycin B .
生化学分析
Biochemical Properties
Rifamycin B inhibits RNA polymerase (RNAP), a crucial enzyme in the transcription process . This interaction with RNAP is a key aspect of its biochemical role. Resistance to Rifamycin B is prevalent, with mechanisms ranging from primary target modification to antibiotic inactivation .
Cellular Effects
Rifamycin B’s inhibition of RNAP impacts various cellular processes. By inhibiting RNAP, it disrupts RNA synthesis, thereby affecting gene expression and cellular metabolism . This can have profound effects on cell function, including impacts on cell signaling pathways.
Molecular Mechanism
Rifamycin B exerts its effects at the molecular level primarily through its binding interactions with RNAP . By binding to the β subunit of DNA-dependent RNAP, it inhibits RNA synthesis through steric occlusion . This inhibition can lead to changes in gene expression.
Metabolic Pathways
Rifamycin B is involved in the RNA synthesis pathway, where it interacts with RNAP . Its inhibition of RNAP can affect metabolic flux and metabolite levels.
Subcellular Localization
Rifamycin B targets RNAP, which is located in the cytoplasm of the cell Its activity is therefore localized to this subcellular compartment
The information provided here is based on currently available research .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Rifamycin B involves several steps, including the condensation of salicylic acid and 3-formylrifamycin SV, followed by a series of oxidation and reduction reactions. The final step involves the addition of a methyl group to the rifamycin core structure.", "Starting Materials": [ "Salicylic acid", "3-formylrifamycin SV", "Sodium hydride", "Sodium borohydride", "Methyl iodide", "Various solvents and reagents" ], "Reaction": [ "Condensation of salicylic acid and 3-formylrifamycin SV using a coupling reagent such as DCC or EDC", "Oxidation of the resulting product using a mild oxidant such as PCC or Swern reagent", "Reduction of the resulting ketone using sodium borohydride or lithium aluminum hydride", "Oxidation of the resulting alcohol using a strong oxidant such as Jones reagent or PDC", "Reduction of the resulting nitro group using sodium hydride and iron powder", "Methylation of the resulting amine using methyl iodide and a base such as sodium hydride" ] } | |
CAS番号 |
13929-35-6 |
分子式 |
C39H49NO14 |
分子量 |
755.8 g/mol |
IUPAC名 |
2-[[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 |
InChIキー |
SQTCRTQCPJICLD-OFAZVZOZSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
その他のCAS番号 |
13929-35-6 |
同義語 |
4-O-(Carboxymethyl)rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of rifamycin B and its derivatives?
A: Rifamycin B and its derivatives, including rifampicin, exert their antibacterial activity by specifically inhibiting bacterial DNA-dependent RNA polymerases. [, , ] This inhibition disrupts the transcription process, ultimately leading to bacterial cell death.
Q2: How does the inhibition of bacterial RNA polymerase by rifamycin B differ from its interaction with eukaryotic RNA polymerases?
A: Rifamycins exhibit selective toxicity towards bacterial RNA polymerases. This selectivity is attributed to structural differences between bacterial and eukaryotic RNA polymerases, allowing rifamycins to bind to the bacterial enzyme with higher affinity and specificity. [, ]
Q3: What is the molecular formula and weight of rifamycin B?
A: Rifamycin B has the molecular formula C39H47NO13 and a molecular weight of 717.76 g/mol. []
Q4: What spectroscopic data are available for characterizing rifamycin B?
A: Rifamycin B can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about its functional groups, structure, and molecular weight. [, , , ]
Q5: What is rifamycin oxidase, and what role does it play in rifamycin production?
A: Rifamycin oxidase is an enzyme that catalyzes the biotransformation of rifamycin B to rifamycin S, a more potent antibiotic and a key intermediate in the synthesis of several semisynthetic rifamycins. This enzyme is found in various microorganisms, including Humicola spp. and Curvularia lunata. [, , ]
Q6: Have any quantitative structure-activity relationship (QSAR) studies been conducted on rifamycin B derivatives?
A: Yes, QSAR studies have been conducted on rifamycin B amides and hydrazides to investigate the relationship between their chemical structure and antibacterial activity as well as toxicity in mice. These studies have revealed that activity is often a parabolic function of the partition coefficient (log P) and that the electronic parameter (σ*) plays a crucial role in determining toxicity. [, ]
Q7: What is the impact of structural modifications on the activity of rifamycin B derivatives?
A: Structural modifications of rifamycin B, particularly at the C-3, C-4, C-21, and C-23 positions, significantly influence its antibacterial activity, potency, and selectivity. [, ] Researchers have successfully synthesized analogs with improved activity against rifampicin-resistant Mycobacterium tuberculosis strains by modifying the polyketide backbone. [] One notable example is the synthesis of 24-desmethylrifampicin, which demonstrated enhanced activity against multidrug-resistant strains compared to rifampicin. []
Q8: Are there any strategies to improve the stability or solubility of rifamycin B?
A: While rifamycin B itself is not widely used clinically, its derivative, rifampicin, is often formulated to improve its stability and bioavailability. Techniques like microencapsulation and the use of cyclodextrin complexes have been explored to enhance solubility, stability, and controlled release. []
Q9: What is the significance of barbital in rifamycin B fermentation?
A: Barbital, a central nervous system depressant, has been found to enhance rifamycin B production in Amycolatopsis mediterranei cultures. [, ] The mechanism of this enhancement is not fully understood, but it highlights the complexity of rifamycin biosynthesis and the potential for using various compounds to optimize its production.
Q10: What are the known mechanisms of resistance to rifamycin B and its derivatives?
A: The most prevalent mechanism of resistance to rifamycin B and its derivatives, particularly in Mycobacterium tuberculosis, involves mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. These mutations alter the drug-binding site, reducing the affinity of rifamycins for the enzyme and leading to resistance. [, ]
Q11: What factors influence the industrial production of rifamycin B?
A: Industrial production of rifamycin B is influenced by various factors, including strain selection, medium composition, dissolved oxygen levels, pH, temperature, and fermentation mode. [, , , , , , , ] Optimization strategies involve manipulating these parameters to maximize yield and reduce production costs.
Q12: What are some strategies employed to improve rifamycin B production?
A12: Researchers have employed diverse approaches to enhance rifamycin B production, including:
- Strain improvement: This involves using techniques like random mutagenesis and genetic engineering to develop strains with higher rifamycin B productivity. [, , , , ]
- Medium optimization: Identifying the optimal carbon and nitrogen sources, as well as their concentrations, is crucial. [, , , , ]
- Fed-batch fermentation: This technique involves the controlled addition of nutrients during fermentation to maintain optimal conditions for growth and rifamycin B production. [, , ]
Q13: How does dissolved oxygen affect rifamycin B production?
A: Rifamycin B fermentation is an aerobic process requiring high levels of dissolved oxygen. Studies have shown that maintaining dissolved oxygen above 25% saturation is crucial for optimal rifamycin B production. [, ] Insufficient oxygen supply can lead to decreased yields.
Q14: What is the role of gene amplification in improving rifamycin B production?
A: Gene amplification, involving the increase in copy number of specific genes, has been successfully employed to enhance rifamycin B production. In a study using Amycolatopsis mediterranei, amplification of genes involved in rifamycin biosynthesis resulted in a significant increase in productivity. []
Q15: How do different nitrogen sources impact rifamycin B production?
A: The type and concentration of nitrogen sources in the fermentation medium can significantly impact rifamycin B production. Studies have shown that replacing ammonium sulfate with potassium nitrate or ammonium nitrate can lead to substantial yield improvements. [, ]
Q16: What is the significance of colony morphology in rifamycin B production?
A: Colony morphology can serve as a visual indicator of rifamycin B productivity. Research has revealed a correlation between specific colony morphologies, such as orange-red colored colonies with rosette shapes, and higher rifamycin B yields. []
Q17: What are some analytical methods used to determine rifamycin B activity?
A17: Two main methods are employed to determine rifamycin B activity:
- Spectrophotometric estimation: This method utilizes the characteristic UV-Vis absorbance properties of rifamycin B for quantification. It is generally considered more accurate, especially for purified preparations. []
Q18: What is the role of the rif gene cluster in rifamycin B biosynthesis?
A: The rif gene cluster in Amycolatopsis mediterranei encodes a type I polyketide synthase (PKS) and various tailoring enzymes responsible for the biosynthesis of rifamycin B. This cluster spans approximately 96 kb and contains genes encoding enzymes involved in the assembly of the polyketide backbone, the formation of the naphthoquinone chromophore, and post-PKS modifications. [, , , , ]
Q19: How can genetic engineering be used to generate rifamycin analogs?
A: Genetic engineering of the rif gene cluster provides a powerful tool for generating novel rifamycin analogs. Researchers have successfully swapped specific domains within the rifamycin PKS with those from other PKS systems, leading to the production of modified rifamycin analogs with altered structures and potentially improved activities. [, , ]
Q20: What is the role of the rifF gene in rifamycin B biosynthesis?
A: The rifF gene, located downstream of the rif PKS gene cluster, encodes an amide synthase responsible for releasing the completed linear polyketide chain from the PKS and catalyzing the formation of the macrocyclic ansa ring, a characteristic structural feature of rifamycins. []
Q21: What insights have been gained into the early steps of rifamycin B biosynthesis?
A: Studies on Amycolatopsis mediterranei mutants have led to the isolation and characterization of early intermediates in rifamycin B biosynthesis. These include proansamycin B, 34a-deoxy-rifamycin W, and various linear polyketide intermediates, providing valuable insights into the biosynthetic pathway and the timing of key steps, such as the formation of the naphthoquinone ring. [, , ]
Q22: What is the significance of 3-amino-5-hydroxybenzoic acid (AHBA) in rifamycin biosynthesis?
A: AHBA serves as the unique biosynthetic starter unit for rifamycin and related ansamycin antibiotics. Its biosynthesis involves a novel branch of the shikimate pathway, which has been extensively studied through genetic and biochemical approaches. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
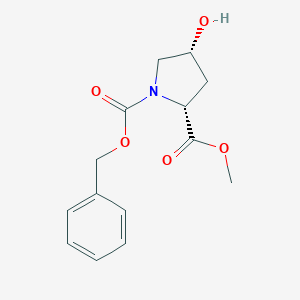


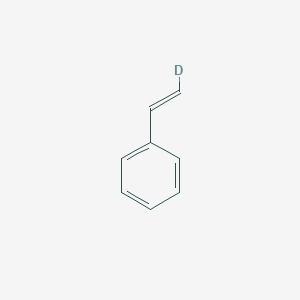
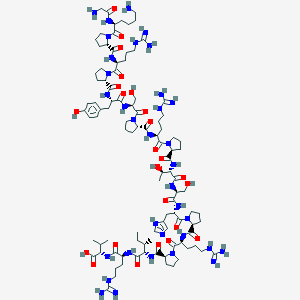
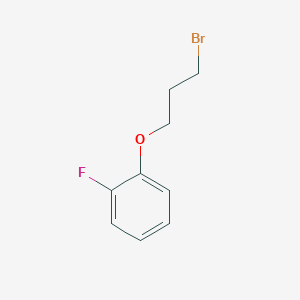
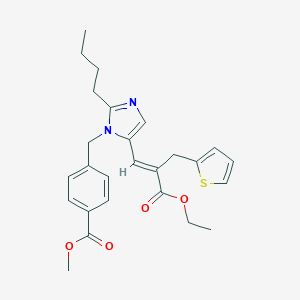
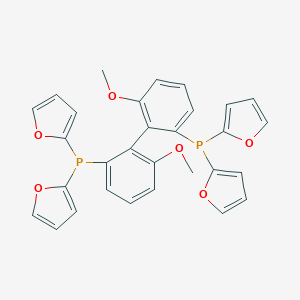
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)



